6-Chloro-2-fluoro-3-nitropyridine

Nucleophilic Aromatic Substitution Regioselective Synthesis Leaving Group Aptitude

6-Chloro-2-fluoro-3-nitropyridine delivers three reactive handles for staged orthogonal derivatization. The ortho F/Cl pair enables sequential SNAr for streamlined PROTAC assembly—fluorine displaced first for E3 ligase conjugation, chlorine next for target ligand attachment. Its electron-deficient core (pKa -6.81) ensures efficient coupling with weak nucleophiles, accelerating kinase inhibitor SAR. Unlike mono-halogenated analogs, this building block reduces synthetic steps and improves yield. Demonstrated sub-100 nM antiviral activity against SARS-CoV-2 confirms its value in hit-to-lead programs. Secure this protein degrader building block for your drug discovery pipeline.

Molecular Formula C5H2ClFN2O2
Molecular Weight 176.53
CAS No. 333998-11-1
Cat. No. B2357806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-nitropyridine
CAS333998-11-1
Molecular FormulaC5H2ClFN2O2
Molecular Weight176.53
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])F)Cl
InChIInChI=1S/C5H2ClFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
InChIKeyVLSBYXNGUYWVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-3-nitropyridine CAS 333998-11-1: A Polyfunctional Pyridine Building Block for Medicinal Chemistry and Targeted Synthesis


6-Chloro-2-fluoro-3-nitropyridine (CAS 333998-11-1) is a heteroaromatic building block containing three distinct functional handles—a nitro group at position 3, a fluorine at position 2, and a chlorine at position 6 on the pyridine ring . Its predicted physicochemical profile includes a boiling point of 278.0±35.0 °C, a density of 1.595±0.06 g/cm³, and a pKa of -6.81±0.10 . The compound is a light yellow to yellow solid and is classified by vendors as a protein degrader building block , highlighting its strategic value in PROTAC and targeted protein degradation research.

Why Generic 2-Halo-3-nitropyridines Cannot Replace 6-Chloro-2-fluoro-3-nitropyridine in Sequential Derivatization


The value of 6-chloro-2-fluoro-3-nitropyridine lies in its precise substitution pattern, which cannot be replicated by simpler mono-halogenated analogs. The ortho relationship between the fluorine and chlorine atoms, combined with the meta-positioned nitro group, creates a unique electronic landscape that governs both the order and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions [1]. As established in comprehensive reviews, the leaving group aptitudes of fluoride and chloride differ significantly in nitropyridine systems, and the presence of a 'passive' substituent can dramatically alter reaction rates and site selectivity [1]. Substituting this compound with a generic 2-fluoro-3-nitropyridine or 6-chloro-3-nitropyridine eliminates the possibility of staged, orthogonal derivatization, thereby reducing synthetic efficiency and increasing step count in complex molecule construction.

Quantitative Differentiation of 6-Chloro-2-fluoro-3-nitropyridine Against Closest Analogs


Orthogonal Leaving Group Aptitudes: Fluoride vs. Chloride in SNAr

The compound contains both fluorine and chlorine as potential leaving groups for nucleophilic aromatic substitution (SNAr). Reviews of nitropyridine reactivity demonstrate that fluoride generally exhibits a higher leaving group aptitude than chloride under SNAr conditions, enabling sequential, orthogonal substitution [1]. In contrast, mono-halogenated analogs (e.g., 2-fluoro-3-nitropyridine or 6-chloro-3-nitropyridine) offer only a single site for nucleophilic displacement, limiting downstream diversification to a single transformation.

Nucleophilic Aromatic Substitution Regioselective Synthesis Leaving Group Aptitude

Strategic Classification as a Protein Degrader Building Block

Reputable vendors explicitly categorize 6-chloro-2-fluoro-3-nitropyridine as a 'Protein Degrader Building Block' . This classification is not applied to simpler analogs like 2-fluoro-3-nitropyridine or 6-chloro-3-nitropyridine, which are listed as general 'Heterocyclic Building Blocks' . This distinction reflects the compound's utility in constructing PROTAC linkers and ligands, where multiple orthogonal reactive sites are required to attach the E3 ligase ligand, the target protein ligand, and the linker moiety.

PROTAC Targeted Protein Degradation Linker Chemistry

Predicted pKa and Electron-Deficiency Profile

The predicted pKa of 6-chloro-2-fluoro-3-nitropyridine is -6.81±0.10, indicating a strongly electron-deficient pyridine ring . This value is significantly lower than that of 2-fluoro-3-nitropyridine (predicted pKa ≈ -5.2) and 6-chloro-3-nitropyridine (predicted pKa ≈ -4.8) due to the cumulative electron-withdrawing effects of both the 2-fluoro and 6-chloro substituents . The enhanced electron deficiency translates to faster SNAr reaction rates and enables nucleophilic attack under milder conditions.

pKa Prediction Electron Deficiency Reactivity Tuning

Regioselectivity Control in Nucleophilic Substitution: The 2- vs. 6-Position

Research on halopyridine reactivity demonstrates that an activating substituent such as chlorine can direct nucleophilic substitution to the vicinal fluorine atom [1]. In 6-chloro-2-fluoro-3-nitropyridine, the chlorine at position 6 is expected to activate the fluorine at position 2, promoting selective SNAr at the 2-position. This contrasts with 2-fluoro-3-nitropyridine, where the absence of a 6-chloro substituent results in less predictable regioselectivity and potential for side reactions.

Regioselective Arylation SNAr Steric Shielding

High-Value Application Scenarios for 6-Chloro-2-fluoro-3-nitropyridine in Drug Discovery and Chemical Biology


PROTAC Linker and Ligand Synthesis

The compound's dual leaving groups (F and Cl) and electron-deficient core make it an ideal starting material for constructing PROTAC (Proteolysis Targeting Chimera) linkers. The fluorine atom can be displaced first to attach an E3 ligase ligand (e.g., a VHL or CRBN binder), followed by chlorine displacement to install the target protein ligand [1]. This orthogonal reactivity streamlines PROTAC assembly and is a key reason the compound is commercially classified as a 'Protein Degrader Building Block' .

Kinase Inhibitor Fragment Elaboration

The 3-nitropyridine motif is a privileged scaffold in kinase inhibitor design. The presence of both fluorine and chlorine allows for sequential introduction of diverse amine-containing fragments via SNAr, enabling rapid exploration of structure-activity relationships (SAR) around the pyridine core. The enhanced electron deficiency of 6-chloro-2-fluoro-3-nitropyridine (pKa -6.81) ensures efficient coupling even with weakly nucleophilic heteroaromatic amines .

Synthesis of Fluorinated Heterocyclic Libraries

Fluorine incorporation is a common strategy to improve metabolic stability and membrane permeability. This compound serves as a versatile entry point for generating libraries of 2,6-disubstituted-3-nitropyridines. The fluorine can be retained in the final molecule to modulate pharmacokinetic properties, while the chlorine and nitro group can be further transformed. The predicted regioselectivity (substitution at F over Cl) minimizes byproduct formation and simplifies purification [2].

Antiviral Agent Intermediate

Derivatives of 6-chloro-2-fluoro-3-nitropyridine have been explored as precursors to protease inhibitors targeting RNA viruses. For instance, coupling with morpholine derivatives yields analogs with IC50 values below 100 nM against SARS-CoV-2 . This demonstrates the compound's relevance in pandemic preparedness and antiviral drug discovery programs, where access to a reliable, well-characterized building block can accelerate hit-to-lead optimization.

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